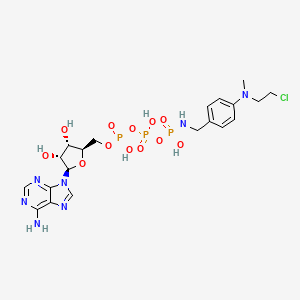
alpha-Isolupanine
Übersicht
Beschreibung
Synthesis Analysis
Alpha-Isolupanine can be synthesized through the dehydrogenation of lupanine, a process that involves mercuric acetate and N-bromosuccinimide as key reagents. This synthesis pathway allows for the conversion of lupanine to alpha-Isolupanine, offering insights into the stereochemistry of C15 lupin alkaloids (Marion & Leonard, 1951).
Wissenschaftliche Forschungsanwendungen
1. Teratogenicity Evaluation
Alpha-Isolupanine has been identified in studies focusing on potential teratogenic effects. For example, a study on blue cohosh rhizomes identified alpha-Isolupanine among several alkaloids. This study used an in vitro rat embryo culture to evaluate teratogenic activity, finding that alpha-Isolupanine was not teratogenic at the tested concentrations (Kennelly et al., 1999).
2. Biosynthesis Analysis
Research has been conducted on the biosynthesis of quinolizidine alkaloids, including alpha-Isolupanine. A study on Lupinus texensis showed possible interconversion of lupanine and alpha-Isolupanine, highlighting the alkaloid's role in plant biochemistry (Chaudhuri & Keller, 1991).
3. Structural Analysis
The molecular structure of alpha-Isolupanine has been determined through various techniques, including X-ray diffraction. Understanding its crystal and molecular structure provides valuable insights for chemical research and potential pharmaceutical applications (Kozioł, 1986).
4. Chemical Analysis Techniques
Alpha-Isolupanine has been a subject of studies focusing on advanced chemical analysis methods. For instance, its identification and quantification in various species were achieved using techniques like capillary gas chromatography (Priddis, 1983).
Eigenschaften
IUPAC Name |
7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIJIIVLEOETIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871681 | |
| Record name | Spartein-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Isolupanine | |
CAS RN |
486-87-3 | |
| Record name | (+)-α-isolupanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What other alkaloids are often found alongside alpha-Isolupanine in plants?
A1: Alpha-Isolupanine frequently coexists with other quinolizidine alkaloids in plants. Research has identified its presence alongside compounds such as sparteine, beta-isosparteine, delta5-dehydrolupanine, lupanine, thermopsine, and anagyrine in Lupinus argenteus var. stenophyllus. [] Additionally, it has been found in Lupinus angustifolius along with lupanine, 13alpha-hydroxylupanine, angustifoline, tetrahydrorhombifoline, and ester-derivatives of 13alpha-hydroxylupanine. [] These findings suggest shared biosynthetic pathways and potential synergistic effects between these alkaloids.
Q2: Are there any known differences in alkaloid profiles between different forms of the same plant species?
A2: Yes, studies on Lupinus angustifolius have revealed distinct alkaloid profiles between its bitter and sweet forms. While the bitter form contains various quinolizidine alkaloids, including alpha-Isolupanine, the sweet form is devoid of any detectable alkaloids. [] This difference highlights the potential for genetic regulation of alkaloid biosynthesis within a single species and offers a valuable model for exploring the molecular mechanisms underlying these variations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene](/img/structure/B1205752.png)
![Bis[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl] dihydrogen diphosphate](/img/structure/B1205753.png)
